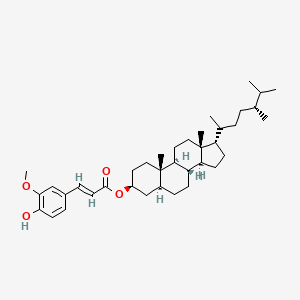
trans-Campestanyl ferulate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Campestanyl ferulate: is a phytosteryl ferulate, a type of compound that combines a phytosterol with ferulic acid. It is known for its antioxidant properties and is found in various plant sources, including rice bran and wheat. The compound has garnered interest due to its potential health benefits, including anti-inflammatory and free radical-scavenging activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Campestanyl ferulate typically involves the esterification of campestanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions. The process involves the reaction of the hydroxyl group of campestanol with the carboxyl group of ferulic acid to form the ester bond .
Industrial Production Methods: Industrial production of this compound often involves the extraction of campestanol from plant sources, followed by its esterification with ferulic acid. The extraction process may include solvent extraction, purification, and crystallization steps to obtain pure campestanol. The esterification reaction is then carried out in large-scale reactors under optimized conditions to maximize yield and purity .
化学反应分析
Types of Reactions: trans-Campestanyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of ferulic acid can undergo oxidation, leading to the formation of quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield campestanol and ferulic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Campestanol and ferulic acid.
科学研究应用
Chemistry: In chemistry, trans-Campestanyl ferulate is studied for its antioxidant properties and its ability to scavenge free radicals. It is used as a model compound to understand the behavior of phytosteryl ferulates in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential to modulate cellular oxidative stress and inflammation. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in cell-based assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in preventing chronic diseases associated with oxidative stress and inflammation. It is also studied for its potential to enhance the bioavailability of other therapeutic agents .
Industry: In the industrial sector, this compound is used as an additive in food and cosmetic products due to its antioxidant properties. It is also explored for its potential use in the development of functional foods and nutraceuticals .
作用机制
The mechanism of action of trans-Campestanyl ferulate involves its ability to scavenge free radicals and inhibit oxidative stress. The phenolic hydroxyl group of ferulic acid plays a crucial role in this process by donating hydrogen atoms to neutralize free radicals. Additionally, this compound can modulate signaling pathways involved in inflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines .
相似化合物的比较
- Cycloartenyl ferulate
- 24-Methylene cycloartanyl ferulate
- β-Sitosteryl ferulate
Comparison: trans-Campestanyl ferulate is unique among phytosteryl ferulates due to its specific sterol moiety, campestanol. This structural difference can influence its antioxidant and anti-inflammatory activities. For example, while cycloartenyl ferulate and β-sitosteryl ferulate also exhibit antioxidant properties, the specific sterol component in this compound may confer distinct biological activities and stability under different conditions .
属性
分子式 |
C38H58O4 |
|---|---|
分子量 |
578.9 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10S,13R,14S,17S)-17-[(5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C38H58O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-11,16-17,22,24-26,28-33,39H,8-9,12-15,18-21,23H2,1-7H3/b17-11+/t25-,26?,28+,29+,30+,31+,32+,33+,37+,38-/m1/s1 |
InChI 键 |
NLHPCZDTMWKEFC-FVDULJPJSA-N |
手性 SMILES |
C[C@H](CCC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C |
规范 SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
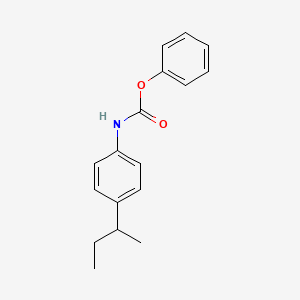
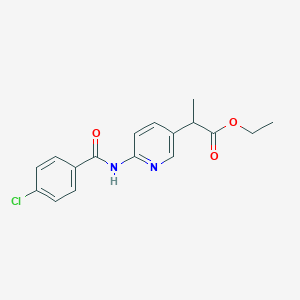
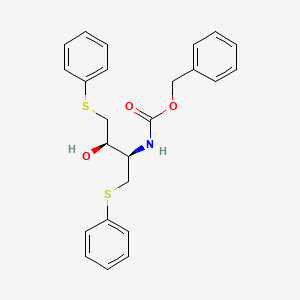
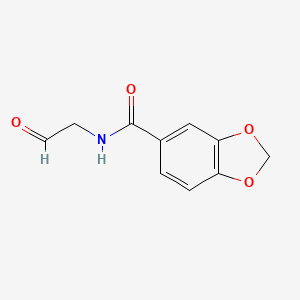

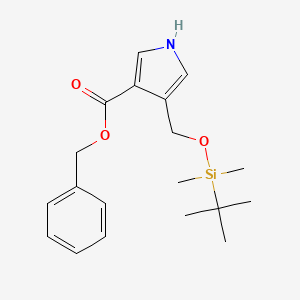
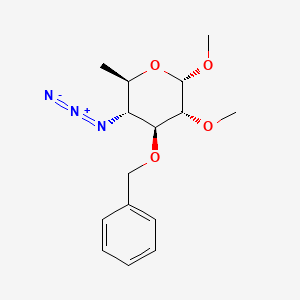
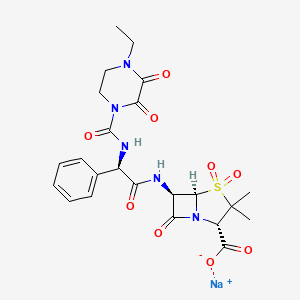

![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
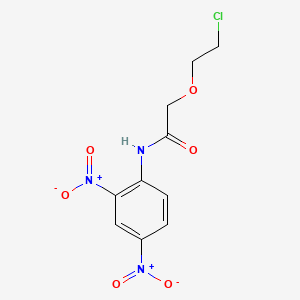
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
